molecular formula C9H6O3S B13178076 3-(Furan-3-yl)thiophene-2-carboxylic acid

3-(Furan-3-yl)thiophene-2-carboxylic acid

Cat. No.: B13178076
M. Wt: 194.21 g/mol
InChI Key: IOROUKOIRLWIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of furan and thiophene derivatives. For instance, the Fiesselmann synthesis is a notable method where ynones or ynoates react with 2-mercapto acetate under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed cross-coupling reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(Furan-3-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-3-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

3-(furan-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H6O3S/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H,(H,10,11)

InChI Key

IOROUKOIRLWIRR-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=C(SC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.